2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2 and a molecular weight of 387.696 g/mol . This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloromethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyaniline moiety enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H17Cl3N2O2 |
---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-7-3-4-8-12(11)15(23)22-16(17(18,19)20)21-13-9-5-6-10-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
ZPIJUHYBAWGDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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